molecular formula C16H20O3 B293330 6-(hexyloxy)-4-methyl-2H-chromen-2-one

6-(hexyloxy)-4-methyl-2H-chromen-2-one

Cat. No. B293330
M. Wt: 260.33 g/mol
InChI Key: YKCLWVWOJCIGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Hexyloxy)-4-methyl-2H-chromen-2-one, also known as HMC, is a synthetic compound that belongs to the coumarin family. It is a yellow crystalline powder with a molecular weight of 276.36 g/mol and a melting point of 58-60°C. HMC has shown potential in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 6-(hexyloxy)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of enzymes and the scavenging of free radicals. 6-(hexyloxy)-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 6-(hexyloxy)-4-methyl-2H-chromen-2-one has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects
6-(hexyloxy)-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. One study found that 6-(hexyloxy)-4-methyl-2H-chromen-2-one had a protective effect on liver cells, reducing oxidative stress and inflammation. Another study found that 6-(hexyloxy)-4-methyl-2H-chromen-2-one had a neuroprotective effect, reducing the damage caused by oxidative stress in the brain. 6-(hexyloxy)-4-methyl-2H-chromen-2-one has also been shown to have an antidiabetic effect, reducing blood glucose levels in diabetic rats.

Advantages and Limitations for Lab Experiments

6-(hexyloxy)-4-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it easy to store. However, 6-(hexyloxy)-4-methyl-2H-chromen-2-one also has limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which means that it may not be effective in vivo.

Future Directions

There are several future directions for research on 6-(hexyloxy)-4-methyl-2H-chromen-2-one. One potential area of research is the development of 6-(hexyloxy)-4-methyl-2H-chromen-2-one-based drugs for the treatment of various diseases. Another potential area of research is the optimization of the synthesis method for 6-(hexyloxy)-4-methyl-2H-chromen-2-one, which could result in a more efficient and cost-effective process. Additionally, further studies could be conducted to investigate the mechanism of action of 6-(hexyloxy)-4-methyl-2H-chromen-2-one and its potential use in other scientific research applications.
In conclusion, 6-(hexyloxy)-4-methyl-2H-chromen-2-one is a synthetic compound that has shown potential in various scientific research applications. Its unique properties make it a promising candidate for further research, particularly in the development of new drugs and the optimization of the synthesis method.

Synthesis Methods

6-(hexyloxy)-4-methyl-2H-chromen-2-one can be synthesized using various methods, including the Knoevenagel condensation reaction, the Pechmann condensation reaction, and the Perkin reaction. The Knoevenagel condensation reaction involves the reaction of 4-methylcoumarin with hexyl bromide and sodium ethoxide in ethanol. The Pechmann condensation reaction involves the reaction of resorcinol with hexyl bromide and sodium ethoxide in ethanol. The Perkin reaction involves the reaction of salicylaldehyde with hexyl bromide and sodium ethoxide in ethanol.

Scientific Research Applications

6-(hexyloxy)-4-methyl-2H-chromen-2-one has been studied for its potential use in various scientific research applications. One study found that 6-(hexyloxy)-4-methyl-2H-chromen-2-one exhibited antimicrobial activity against gram-negative and gram-positive bacteria. Another study found that 6-(hexyloxy)-4-methyl-2H-chromen-2-one had antifungal activity against various fungal strains. 6-(hexyloxy)-4-methyl-2H-chromen-2-one has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

6-hexoxy-4-methylchromen-2-one

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-15-14(11-13)12(2)10-16(17)19-15/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

YKCLWVWOJCIGRN-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C

Origin of Product

United States

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